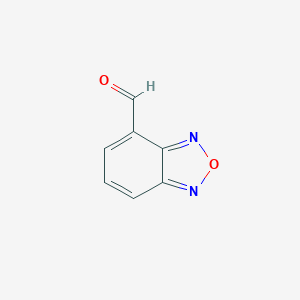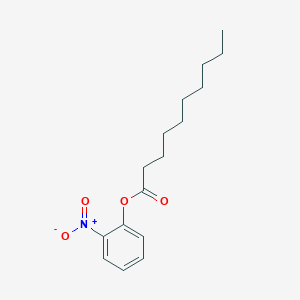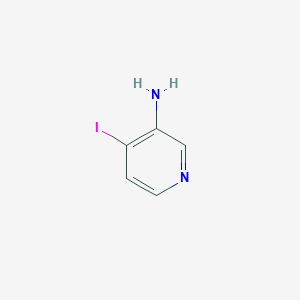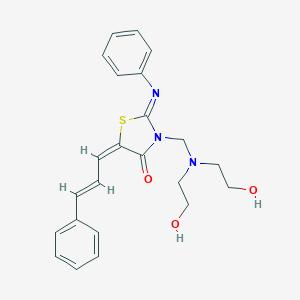
3-((Bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BHCT and has been found to possess unique properties that make it an attractive candidate for use in various research fields.
Mechanism Of Action
The mechanism of action of BHCT is not fully understood. However, studies have suggested that BHCT may exert its anti-cancer and antimicrobial effects by inducing apoptosis, inhibiting cell proliferation, and disrupting bacterial cell walls.
Biochemical And Physiological Effects
BHCT has been found to have a number of biochemical and physiological effects. Studies have shown that BHCT can induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. BHCT has also been found to possess antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
BHCT has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. BHCT is also stable under a wide range of conditions, making it a versatile compound that can be used in a variety of experimental settings. However, one limitation of BHCT is that its mechanism of action is not fully understood, which may limit its potential applications in certain research fields.
Future Directions
There are a number of future directions for research on BHCT. One potential direction is to further investigate its anti-cancer properties and explore its potential use in cancer treatment. Another direction is to explore its antimicrobial properties and investigate its potential use in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of BHCT and its potential applications in other research fields.
Synthesis Methods
BHCT can be synthesized by reacting 2-aminothiazole with bis(2-chloroethyl)amine to form 2-(2-chloroethylamino)thiazole. The resulting compound is then reacted with cinnamaldehyde and phenylhydrazine to form BHCT. The synthesis of BHCT is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Scientific Research Applications
BHCT has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of BHCT is in the field of cancer research. Studies have shown that BHCT possesses potent anti-cancer properties, making it a potential candidate for use in cancer treatment. BHCT has also been found to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
properties
CAS RN |
104123-90-2 |
|---|---|
Product Name |
3-((Bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Molecular Formula |
C23H25N3O3S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(5E)-3-[[bis(2-hydroxyethyl)amino]methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3O3S/c27-16-14-25(15-17-28)18-26-22(29)21(13-7-10-19-8-3-1-4-9-19)30-23(26)24-20-11-5-2-6-12-20/h1-13,27-28H,14-18H2/b10-7+,21-13+,24-23? |
InChI Key |
YYGHIWLYOZBFEA-MWPAKKNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CN(CCO)CCO |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CN(CCO)CCO |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CN(CCO)CCO |
synonyms |
4-Thiazolidinone, 3-((bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene -2-(phenylimino)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



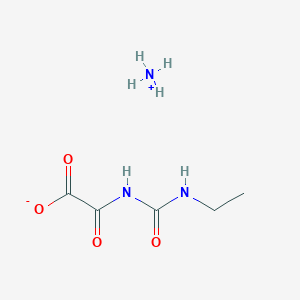
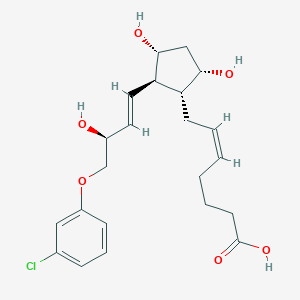
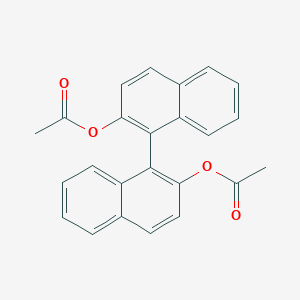
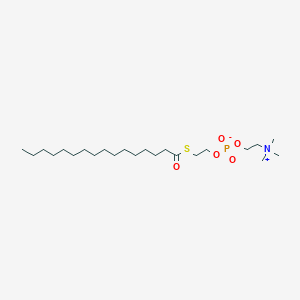
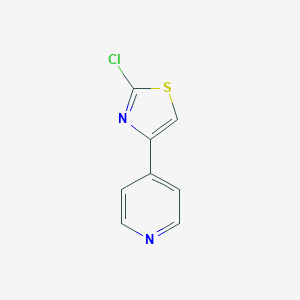
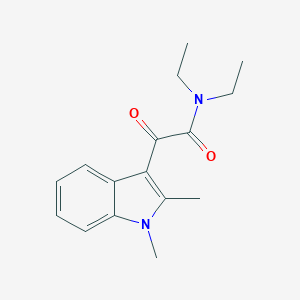
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
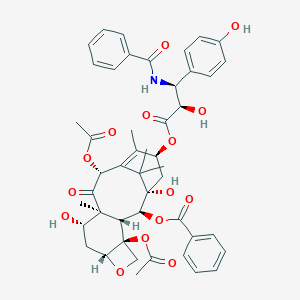
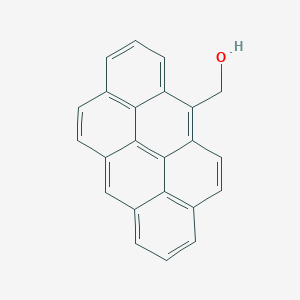
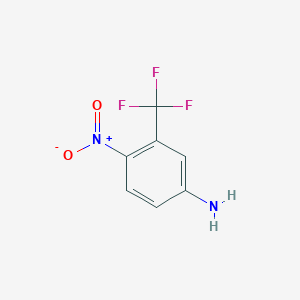
![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)
